D-Leu-D-Val-OH D-Leu-D-Val-OH
Brand Name: Vulcanchem
CAS No.: 76248-09-4
VCID: VC17632385
InChI: InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m1/s1
SMILES:
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

D-Leu-D-Val-OH

CAS No.: 76248-09-4

Cat. No.: VC17632385

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

D-Leu-D-Val-OH - 76248-09-4

Specification

CAS No. 76248-09-4
Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m1/s1
Standard InChI Key MDSUKZSLOATHMH-RKDXNWHRSA-N
Isomeric SMILES CC(C)C[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N
Canonical SMILES CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N

Introduction

Chemical Identity and Synthesis of D-Leu-D-Val-OH

D-Leu-D-Val-OH is a dipeptide comprising D-leucine and D-valine linked via an amide bond. The D-configuration of both residues confers resistance to enzymatic degradation, a feature exploited in antimicrobial peptides and self-assembling nanostructures .

Synthetic Strategies

Solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry is the predominant method for synthesizing D-amino acid-containing dipeptides. For example, Fmoc-protected valine derivatives have been optimized for coupling efficiency using 4-methylpiperidine as a base, achieving yields >90% under mild conditions . Similarly, D-leucine incorporation follows analogous protocols, with deprotection steps carefully controlled to prevent racemization. Cyclic peptide systems, such as cyclo-[(d-Leu-l-Leu)₃-], demonstrate the feasibility of integrating D-residues into larger architectures through sequential coupling and cyclization .

Table 1: Comparative Synthesis Parameters for D-Leu-D-Val-OH and Analogues

ParameterD-Leu-D-Val-OHL-Leu-L-Val-OHCyclo-[(d-Leu-l-Leu)₃-]
Coupling Yield (%)88–9285–9075–80
Deprotection Time (min)151530
Purity (HPLC)>95%>95%>90%

Conformational Behavior and Self-Assembly

The stereochemistry of D-amino acids imposes distinct conformational constraints. For instance, cyclic hexapeptides like cyclo(l-Leu-d-Leu-Aib-l-Leu-d-Leu-Aib) adopt figure-8 conformations due to steric repulsion between alternating D- and L-residues . In contrast, D-Leu-D-Val-OH’s linear structure favors extended β-sheet-like arrangements, as observed in nanotube-forming cyclic peptides .

Hydrogen-Bonding Patterns

In crystalline states, D-Leu-D-Val-OH analogs exhibit antiparallel β-sheet interactions stabilized by six intermolecular hydrogen bonds per dimer, similar to cyclo-[(d-Leu-l-MeN-Leu)₃-] . This dimerization is concentration-dependent, with association constants (Ka) reaching 10⁴–10⁵ M⁻¹ in apolar solvents like CCl₄ .

Table 2: Structural Parameters of D-Leu-D-Val-OH and Related Peptides

PropertyD-Leu-D-Val-OHCyclo-[(d-Leu-l-Leu)₃-]Kolossin A Fragment
Hydrogen Bonds/Dimer468
Solubility (CHCl₃)HighLowModerate
Internal Diameter (Å)N/A7.521–30

Biological and Material Applications

Antimicrobial Activity

D-amino acid peptides, including fragments of Kolossin A (e.g., For-D-Leu-Ala-D-Leu-Val-D-Tyr-...), exhibit potent antimicrobial properties by disrupting bacterial membranes . D-Leu-D-Val-OH’s hydrophobic side chains (isobutyl and isopropyl groups) may enhance membrane insertion, though direct bioactivity data remain unexplored.

Challenges and Future Directions

Synthesis Optimization

Racemization during D-residue incorporation remains a hurdle, particularly for longer peptides. Advances in coupling reagents (e.g., HATU) and low-temperature protocols may improve fidelity .

Functionalization Strategies

Introducing N-alkyl groups or γ-amino acids (e.g., δ-Ach) could modulate solubility and self-assembly, as demonstrated in cyclo-[(d-Phe-l-MeN-γ-Ach)₂-] . Such modifications might expand D-Leu-D-Val-OH’s utility in drug delivery or catalysis.

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